1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-OL
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is widely used in various scientific research applications due to its ability to facilitate specific chemical reactions and its role as a solvent in peptide chemistry.
Preparation Methods
The synthesis of 1,1,1,3,3,3-hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol typically involves the reaction of hexafluoropropylene with hydrogen fluoride to produce hexafluoroacetone, which is then hydrogenated to yield the desired compound . Industrial production methods often utilize similar synthetic routes, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide, leading to the formation of epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and hydrogen gas with a catalyst for reduction. Major products formed from these reactions include epoxides and reduced derivatives of the compound.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol is utilized in various scientific research applications, including:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol exerts its effects involves its high ionizing power and ability to stabilize specific molecular conformations. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating specific chemical reactions and stabilizing reactive intermediates .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol can be compared with other fluorinated alcohols such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and its ability to facilitate specific chemical reactions.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Used in the synthesis of various organic compounds and known for its stability and reactivity.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C11H8F9NO |
---|---|
Molecular Weight |
341.17 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-(2,2,2-trifluoroethylamino)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H8F9NO/c12-8(13,14)5-21-7-3-1-6(2-4-7)9(22,10(15,16)17)11(18,19)20/h1-4,21-22H,5H2 |
InChI Key |
VHDRSZOHKKZOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)NCC(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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